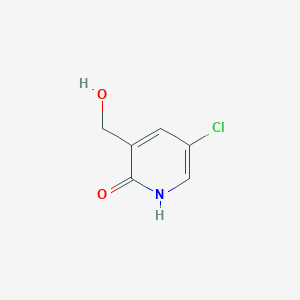
5-Chloro-3-(hydroxymethyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(hydroxymethyl)pyridin-2-ol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom at the 5th position, a hydroxymethyl group at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound typically involve chemical synthesis under controlled conditions. For example, the reaction of 2-hydroxy-3-chloropyridine with appropriate reagents under alkaline conditions can yield this compound . The reaction process requires careful control of temperature and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-3-(hydroxymethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-chloro-3-carboxypyridin-2-ol, while nucleophilic substitution of the chlorine atom can produce various substituted pyridine derivatives.
科学的研究の応用
5-Chloro-3-(hydroxymethyl)pyridin-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Chloro-3-(hydroxymethyl)pyridin-2-ol include:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
- 5-(Hydroxymethyl)pyridin-3-ol
- 2-Hydroxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
5-chloro-3-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10) |
InChIキー |
VSDHSVDRNCQSJC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)



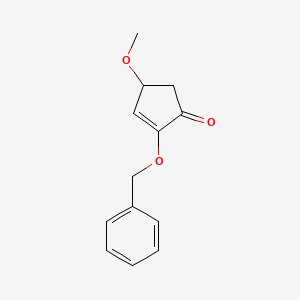
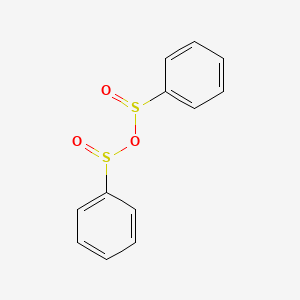
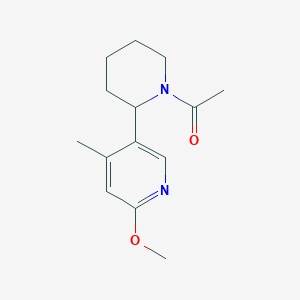

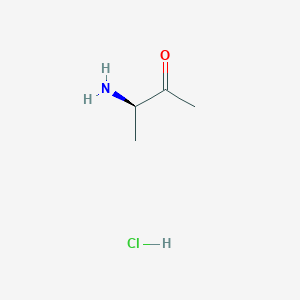
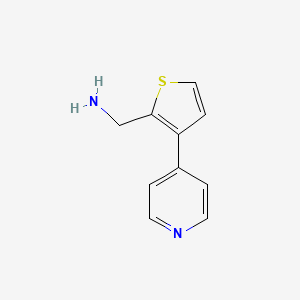
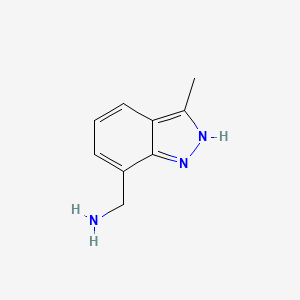
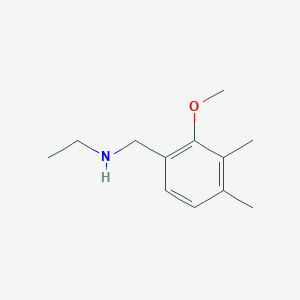
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)

